molecular formula C20H36N2O3 B15036734 1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate

1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate

Cat. No.: B15036734
M. Wt: 352.5 g/mol
InChI Key: OJKNXBCEXVIJGN-UHFFFAOYSA-N
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Description

1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate is a synthetic organic compound that features a pyrrolidinone ring, a piperidine ring, and an octanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable amino acid derivative under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized via the hydrogenation of pyridine or through the cyclization of a suitable precursor.

    Esterification: The final step involves the esterification of the intermediate compound with octanoic acid under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Oxopyrrolidin-1-yl)-3-(morpholin-1-yl)propan-2-yl octanoate
  • 1-(2-Oxopyrrolidin-1-yl)-3-(azepan-1-yl)propan-2-yl octanoate
  • 1-(2-Oxopyrrolidin-1-yl)-3-(pyrrolidin-1-yl)propan-2-yl octanoate

Uniqueness

1-(2-Oxopyrrolidin-1-yl)-3-(piperidin-1-yl)propan-2-yl octanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H36N2O3

Molecular Weight

352.5 g/mol

IUPAC Name

[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl] octanoate

InChI

InChI=1S/C20H36N2O3/c1-2-3-4-5-7-12-20(24)25-18(16-21-13-8-6-9-14-21)17-22-15-10-11-19(22)23/h18H,2-17H2,1H3

InChI Key

OJKNXBCEXVIJGN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)OC(CN1CCCCC1)CN2CCCC2=O

Origin of Product

United States

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